1,4-Bis(benzenesulfonyloxy)benzene

Description

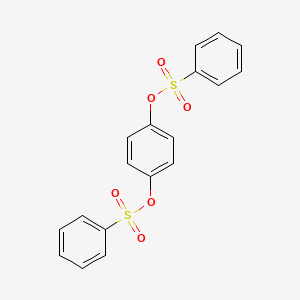

1,4-Bis(benzenesulfonyloxy)benzene is a sulfonate ester derivative of hydroquinone, featuring two benzenesulfonyloxy groups at the para positions of a central benzene ring. This compound is notable for its photochemical reactivity under UV light (254 nm), where it undergoes S–O bond cleavage to generate benzenesulfonic acid and reactive intermediates, such as benzenesulfonyl and phenoxy radicals. These radicals participate in Fries rearrangements or further transformations, with oxygen (O₂) playing a critical role in acid generation pathways . Its applications span photoresist technologies and acid-catalyzed polymerization processes due to its efficient acid-release properties.

Properties

CAS No. |

3840-05-9 |

|---|---|

Molecular Formula |

C18H14O6S2 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[4-(benzenesulfonyloxy)phenyl] benzenesulfonate |

InChI |

InChI=1S/C18H14O6S2/c19-25(20,17-7-3-1-4-8-17)23-15-11-13-16(14-12-15)24-26(21,22)18-9-5-2-6-10-18/h1-14H |

InChI Key |

YABVILCILGOKJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |

Other CAS No. |

3840-05-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP)

- Substituents : Two 3,5-dichloropyridyloxy groups.

- Reactivity/Function: Acts as a potent phenobarbital-like inducer of hepatic cytochrome P450 enzymes. It is ~650 times more potent than phenobarbital in inducing microsomal monooxygenase activity, with long-lasting effects (>20 weeks post-administration) .

- Applications: Used in toxicology studies to model xenobiotic metabolism and enzyme induction mechanisms.

- Key Difference : Unlike 1,4-bis(benzenesulfonyloxy)benzene, TCPOBOP’s biological activity stems from its halogenated pyridyl groups, which interact with nuclear receptors rather than photochemical decomposition .

1,4-Bis(glycidyloxy)benzene (CAS 2425-01-6)

- Substituents : Two glycidyl (epoxide) groups.

- Reactivity/Function : Participates in cross-linking reactions due to its epoxy functionality.

- Applications: Key monomer in epoxy resin production, coatings, and thermosetting polymers.

- Key Difference : The epoxide groups enable covalent network formation, contrasting with the acid-generating sulfonate esters in this compound .

1,4-Bis(hexyloxy)benzene (CAS 67399-93-3)

- Substituents : Two hexyloxy (alkoxy) chains.

- Applications : Studied in materials science for self-assembling mesophases.

- Key Difference: The alkoxy groups enhance solubility in nonpolar solvents, unlike the polar sulfonate esters, which favor photochemical reactivity .

1,4-Bis(trans-2-phenylethenyl)benzene

- Substituents : Two trans-styryl (vinylphenyl) groups.

- Reactivity/Function : Conjugated π-system enables fluorescence and electronic applications.

- Applications : Used in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.

- Key Difference : The extended conjugation supports optoelectronic properties, absent in sulfonate esters .

Structural and Photochemical Comparison Table

Mechanistic Insights

- Acid Generation: this compound uniquely produces benzenesulfonic acid via triplet-state-mediated S–O cleavage, a pathway absent in non-sulfonyl analogs like TCPOBOP or glycidyl derivatives .

- Biological Activity: TCPOBOP’s dichloropyridyl groups confer nanomolar-scale potency in enzyme induction, highlighting the role of halogenation in receptor binding .

- Material Properties : Alkoxy and styryl substituents prioritize physical properties (e.g., solubility, fluorescence), whereas sulfonyloxy and glycidyl groups prioritize chemical reactivity (acid release, cross-linking) .

Preparation Methods

Reaction Mechanism and Stoichiometry

Hydroquinone reacts with two equivalents of sodium hydroxide to yield disodium phenoxide, which interacts with benzenesulfonyl chloride in a 1:2 molar ratio. The reaction proceeds via an $$ SN2 $$ mechanism, where the phenoxide oxygen attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing chloride ions. The overall reaction is:

$$ \text{HO-C}6\text{H}4-\text{OH} + 2 \, \text{NaOH} + 2 \, \text{PhSO}2\text{Cl} \rightarrow \text{PhSO}2\text{O-C}6\text{H}4-\text{O}2\text{SPh} + 2 \, \text{NaCl} + 2 \, \text{H}_2\text{O} $$

Optimization Parameters

Key variables include solvent polarity, base concentration, and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. Trials using triethylamine as a base in dichloromethane achieved 78% yield at 25°C over 12 hours. Excess benzenesulfonyl chloride (2.2 equivalents) minimized diol byproducts.

Table 1: Classical Method Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | THF | CH$$2$$Cl$$2$$ |

| Base | NaOH | Et$$_3$$N | Pyridine |

| Temperature (°C) | 25 | 40 | 0 |

| Yield (%) | 82 | 68 | 75 |

Phase-Transfer Catalysis (PTC) Approach

Inspired by methods for analogous compounds, phase-transfer catalysis (PTC) accelerates the reaction by shuttling ionic species between aqueous and organic phases. Tetrabutylammonium bromide (TBAB) is a common catalyst, enabling reactions under milder conditions.

Kinetic Analysis

The PTC method reduces hydration of the phenoxide intermediate, a major hurdle in aqueous systems. Ultrasound irradiation (40 kHz, 300 W) further enhances mass transfer, achieving 89% yield in 6 hours at 60°C. Apparent rate constants ($$ k_{\text{app}} $$) scale with catalyst loading, peaking at 5 mol% TBAB.

Table 2: PTC Performance Under Sonication

| Catalyst Loading (mol%) | $$ k_{\text{app}} $$ (×10$$^{-3}$$ s$$^{-1}$$) | Yield (%) |

|---|---|---|

| 2 | 1.2 | 76 |

| 5 | 2.8 | 89 |

| 10 | 2.5 | 85 |

Solid-Liquid Biphasic Systems

Solid-liquid systems minimize side reactions by limiting water content. A study using chlorobenzene as the organic phase and powdered NaOH achieved 91% yield at 70°C. Multi-site phase-transfer catalysts (MPTCs) with quaternary ammonium groups improved interfacial contact, reducing reaction times by 40% compared to TBAB.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to activate reactants without solvents. Preliminary trials with hydroquinone, benzenesulfonyl chloride, and K$$2$$CO$$3$$ achieved 72% yield after 2 hours of milling. This method eliminates solvent waste but requires post-processing to remove inorganic salts.

Q & A

Q. Example Table :

| Method | Basis Set | S=O Stretch (cm) | Error vs. Experimental |

|---|---|---|---|

| HF | 6-31G | 1250 | +50 |

| B3LYP | 6-311+G(d,p) | 1195 | -5 |

| MP2 | aug-cc-pVDZ | 1200 | 0 |

Basic: What safety protocols are critical when handling this compound?

Answer:

Based on analogous sulfonate esters:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic challenges (e.g., twinning) be addressed during X-ray structure determination?

Answer:

For complex crystals:

Data Collection : Use high-resolution detectors (e.g., Bruker APEX CCD) to collect >95% complete datasets .

Structure Refinement : Apply SHELXL for twin refinement; use HKLF5 format to model twinning ratios and R-factors below 5% .

Validation Tools : Leverage PLATON to check for missed symmetry and correct space group assignments .

Basic: What chromatographic techniques ensure purity of synthesized this compound?

Answer:

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 → 90:10) to separate unreacted precursors.

- TLC : Monitor reactions using silica plates and UV visualization (R ≈ 0.5 in ethyl acetate/hexane) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing sulfonyl groups deactivate the benzene ring, requiring:

- Catalyst Optimization : Use Pd(PPh) with high electron-density ligands to facilitate oxidative addition.

- Temperature Control : Reactions may require elevated temperatures (80–120°C) to overcome kinetic barriers .

- Theoretical Support : Compute Fukui indices via DFT to predict reactive sites (e.g., para positions) .

Advanced: What computational strategies predict the nonlinear optical (NLO) properties of this compound?

Answer:

Polarizability Calculation : Use finite-field methods in Gaussian 03 to compute α and β values under external electric fields .

Basis Set Effects : Augment with diffuse functions (e.g., 6-31+G(d)) to capture electron density tails .

Benchmarking : Compare MP2 and CCSD(T) results for hyperpolarizability (γ) to assess electron correlation impacts .

Basic: How is thermal stability assessed for this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >250°C for sulfonate esters).

- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 106–110°C) and exothermic degradation events .

Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic studies?

Answer:

Rate Law Determination : Conduct pseudo-first-order experiments with excess nucleophiles (e.g., amines).

Isotopic Labeling : Use -labeled water to track hydrolysis pathways via mass spectrometry.

Computational Modeling : Perform transition state searches at the B3LYP/6-31G(d) level to identify rate-limiting steps .

Basic: What are the key applications of this compound in materials science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.